molecular formula C8H18ClNOS B1380547 N-(2-methoxyethyl)thian-3-amine hydrochloride CAS No. 1645421-73-3

N-(2-methoxyethyl)thian-3-amine hydrochloride

Cat. No.: B1380547
CAS No.: 1645421-73-3
M. Wt: 211.75 g/mol
InChI Key: NKHMJYKASDPEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)thian-3-amine hydrochloride: is a chemical compound with the molecular formula C8H18ClNOS and a molecular weight of 211.75 g/mol . It is a derivative of thian-3-amine, modified with a 2-methoxyethyl group and presented as a hydrochloride salt. This compound is primarily used in research settings and has various applications in chemistry, biology, and potentially in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)thian-3-amine hydrochloride typically involves the reaction of thian-3-amine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)thian-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)thian-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research or potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: N-(2-methoxyethyl)thian-3-amine hydrochloride is unique due to its specific structural modification, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group can enhance its solubility and potentially alter its interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

N-(2-methoxyethyl)thian-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS.ClH/c1-10-5-4-9-8-3-2-6-11-7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHMJYKASDPEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCCSC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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